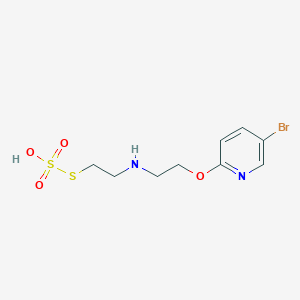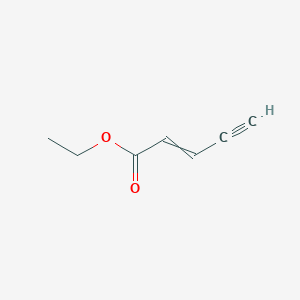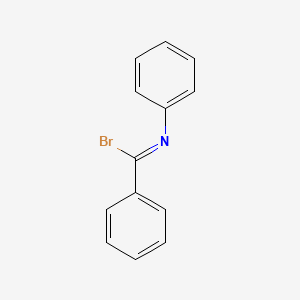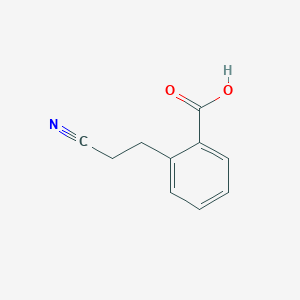
2-(2-Cyanoethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyanoethyl)benzoic acid is an organic compound that features a benzene ring substituted with a carboxylic acid group and a cyanoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyanoethylating agents. One common method is the reaction of benzoic acid with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a nucleophilic addition mechanism, where the cyanoethyl group is introduced to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Cyanoethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyanoethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Cyanoethyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(2-Cyanoethyl)benzoic acid can be compared with other benzoic acid derivatives, such as:
Benzoic acid: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
2-(2-Cyanoethyl)phenol: Similar structure but with a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and applications.
2-(2-Cyanoethyl)benzaldehyde: Contains an aldehyde group, making it more reactive in nucleophilic addition reactions.
The uniqueness of this compound lies in its combination of a cyanoethyl group and a carboxylic acid group, which provides a distinct set of chemical properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
51908-28-2 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-(2-cyanoethyl)benzoic acid |
InChI |
InChI=1S/C10H9NO2/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6H,3,5H2,(H,12,13) |
InChI-Schlüssel |
XUISPJFBVXYTKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCC#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


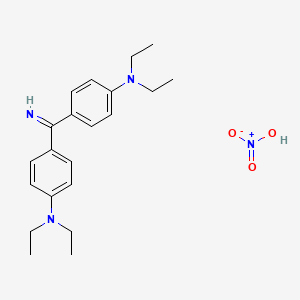
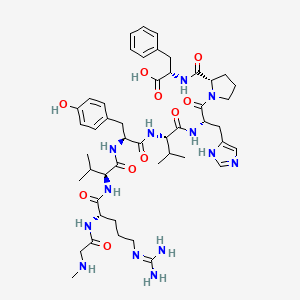



![2-Methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14659682.png)
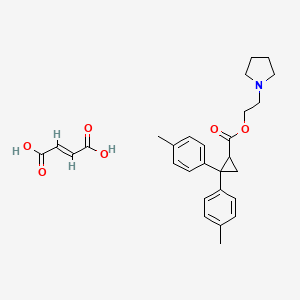

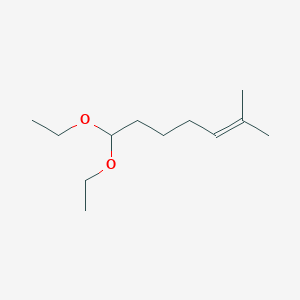
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
